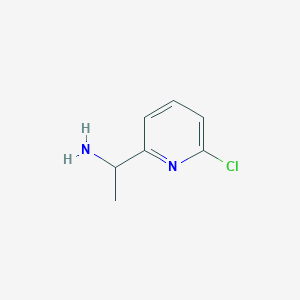![molecular formula C8H8ClN3 B3079148 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1060815-87-3](/img/structure/B3079148.png)
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine
Descripción general
Descripción
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It is widely employed as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . Several synthetic routes for this heterocyclic compound have been reported . Although the reported methods are quite different, 4-hydroxypyrrolo[2,3-D]pyrimidine is used as a common intermediate in all of them, which is further converted into the target molecule .Molecular Structure Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Synthesis of Kinase Inhibitors
This compound is particularly used in the synthesis of kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Anticancer Agents
Derivatives of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine have shown potential as anticancer agents . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .
Antiviral Agents
In addition to anticancer properties, derivatives of this compound have also shown potential as antiviral agents . This makes it a valuable compound in the development of new antiviral drugs .
Treatment of Inflammatory Diseases
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine and its derivatives have applications in treating inflammatory diseases . This includes conditions like rheumatoid arthritis, psoriasis, and dermatitis .
Synthesis of Janus Kinase (JAK) Inhibitors
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine serves as a practical building block in the synthesis of many JAK inhibitors . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .
Organic Synthesis
The unique properties of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis . It participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .
Drug Discovery
Given its unique structure and reactivity, 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is a valuable compound in drug discovery . It allows for the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is involved in cell division, death, and tumor formation processes . Disruptions in JAK-STAT signaling can lead to a variety of diseases affecting the immune system .
Mode of Action
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .
Biochemical Pathways
The compound interferes with the JAK-STAT signaling pathway , which is a chain of interactions between proteins in the cell. This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
Its solubility in polar solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the action of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine is the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the treatment of diverse diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
The action of 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. It exhibits stability under specific conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Direcciones Futuras
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, the future directions of this compound could be focused on its applications in the synthesis of new pharmaceutical compounds and the development of more efficient synthesis methods.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-10-8-6(4)7(9)11-5(2)12-8/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDWWNXBVNJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231631 | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
1060815-87-3 | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)







acetic acid](/img/structure/B3079150.png)
